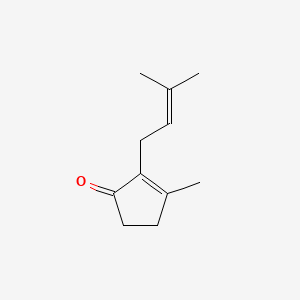
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)-
Overview
Description
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with methyl and butenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of an inorganic base . Another approach includes the use of tributyltin chloride and 1-chloro-3-methyl-2-butene in an anhydrous tetrahydrofuran (THF) solution under sonication .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in Candida albicans . This compound may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal activity.
6-Hydroxy-5-(3-methyl-2-butenyl)benzaldehyde: Exhibits antimicrobial properties.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Used in fragrance and flavor industries.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is unique due to its cyclopentenone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61900-44-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-8(2)4-6-10-9(3)5-7-11(10)12/h4H,5-7H2,1-3H3 |
InChI Key |
CLYICGOQOVMKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)CC=C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














